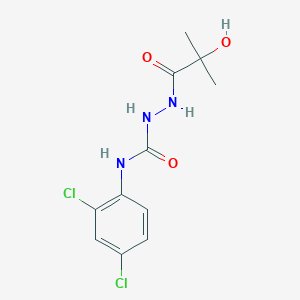
N-(2,4-dichlorophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorophenyl)-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarboxamide, commonly known as DCPH, is a hydrazinecarboxamide compound that has been widely used in scientific research. DCPH has been found to possess various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Mécanisme D'action
DCPH inhibits the activity of HDACs and PKC by binding to their active sites and preventing them from carrying out their functions. HDACs are responsible for removing acetyl groups from histones, which can lead to changes in gene expression. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DCPH has been found to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DCPH has also been found to protect against oxidative stress and inflammation in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DCPH in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to investigate the role of these enzymes and proteins in different biological processes. However, one limitation of using DCPH is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving DCPH. One area of research is the development of more potent and selective HDAC inhibitors that can be used in the treatment of cancer and other diseases. Another area of research is the investigation of the role of PKC in different cellular processes and the development of PKC inhibitors for the treatment of various diseases. Additionally, research can be conducted to investigate the potential use of DCPH in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
DCPH can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylhydrazine with 2-hydroxy-2-methylpropanoic acid, followed by carboxylic acid activation and subsequent reaction with N,N-dimethylformamide. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
DCPH has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. DCPH has also been found to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling pathways.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[(2-hydroxy-2-methylpropanoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O3/c1-11(2,19)9(17)15-16-10(18)14-8-4-3-6(12)5-7(8)13/h3-5,19H,1-2H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUOOILCMNIRCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=O)NC1=C(C=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-bromophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5815166.png)

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5815189.png)






![4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5815255.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)